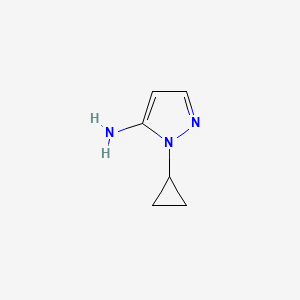
1-Cyclopropyl-1H-pyrazol-5-amine
カタログ番号 B2958410
CAS番号:
1501777-90-7
分子量: 123.159
InChIキー: WWXOWIKXBOZBIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
“1-Cyclopropyl-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of “1-Cyclopropyl-1H-pyrazol-5-amine” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The cyclopropyl group is attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including “1-Cyclopropyl-1H-pyrazol-5-amine”, can participate in a variety of chemical reactions. They can act as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . They can also react with potassium borohydride to form a class of ligands known as scorpionate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclopropyl-1H-pyrazol-5-amine” can vary depending on its specific structure and the presence of any additional functional groups .科学的研究の応用
-
Organic Synthesis
- 1-Cyclopropyl-1H-pyrazol-5-amine is used as a building block in organic synthesis . It’s a versatile synthetic tool for constructing diverse heterocyclic or fused heterocyclic scaffolds .
- The methods of application involve various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- The outcomes of these methods result in the synthesis of remarkable organic molecules with versatile functionalities .
-
Medicinal Chemistry
- This compound is also used in medicinal chemistry . It’s similar to biologically active compounds and has diverse applications, especially in the field of pharmaceutics .
- The methods of application in this field would involve using 1-Cyclopropyl-1H-pyrazol-5-amine as a reagent in the synthesis of pharmaceutical compounds .
- The outcomes of these methods could potentially lead to the development of new drugs .
-
Antibacterial and Antifungal Activities
- A series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized to determine their antibacterial and antifungal activities .
- The methods of application involved the synthesis of these benzamides and testing their activities against various bacterial and fungal strains .
- The outcomes of these methods could potentially lead to the development of new antibacterial and antifungal agents .
-
Antimicrobial Activity
- In recent years, there has been an increase in the biological activities of pyrazole derivatives, appearing as antimicrobial activity .
- The methods of application would involve synthesizing these derivatives and testing their activities against various microbial strains .
- The outcomes of these methods could potentially lead to the development of new antimicrobial agents .
-
Antitumor and Antileukemia Activity
- Pyrazole derivatives have also shown antitumor and antileukemia activity .
- The methods of application would involve synthesizing these derivatives and testing their activities against various tumor and leukemia cells .
- The outcomes of these methods could potentially lead to the development of new antitumor and antileukemia agents .
-
Antidepressant and Anticonvulsant Activities
- Pyrazole derivatives have shown antidepressant and anticonvulsant activities .
- The methods of application would involve synthesizing these derivatives and testing their activities in relevant models .
- The outcomes of these methods could potentially lead to the development of new antidepressant and anticonvulsant agents .
-
Antibacterial and Antimycobacterial Activities
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial and antimycobacterial activities .
- The methods of application would involve synthesizing these derivatives and testing their activities against various bacterial and mycobacterial strains .
- The outcomes of these methods could potentially lead to the development of new antibacterial and antimycobacterial agents .
-
Anti-inflammatory and Antipyretic Activities
- The derivatives of 1, 3-diazole also show anti-inflammatory and antipyretic activities .
- The methods of application would involve synthesizing these derivatives and testing their activities in relevant models .
- The outcomes of these methods could potentially lead to the development of new anti-inflammatory and antipyretic agents .
-
Antioxidant and Anti-amoebic Activities
- The derivatives of 1, 3-diazole have shown antioxidant and anti-amoebic activities .
- The methods of application would involve synthesizing these derivatives and testing their activities in relevant models .
- The outcomes of these methods could potentially lead to the development of new antioxidant and anti-amoebic agents .
将来の方向性
特性
IUPAC Name |
2-cyclopropylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXOWIKXBOZBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-pyrazol-5-amine | |
CAS RN |
1501777-90-7 | |
| Record name | 1-cyclopropyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


A 100-mL round-bottom flask was charged with 3,3-diethoxypropanenitrile (0.600 g, 4.19 mmol), cyclopropylhydrazine di-hydrochloride (0.610 g, 4.21 mmol) and ethanol (20 mL), and the resulting solution stirred for 18 h at 80° C. The reaction mixture was cooled to room temperature and concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 10:1, dichloromethane/methanol) to afford 1-cyclopropyl-1H-pyrazol-5-amine (0.206 g, 36%) as light yellow oil. MS (ESI, pos. ion) m/z 124 [M+H]+.



Yield
36%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

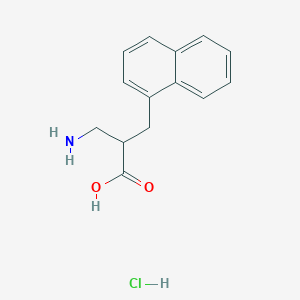
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)
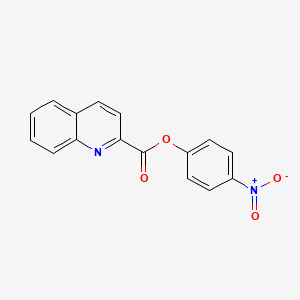
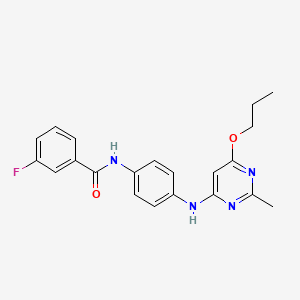
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)
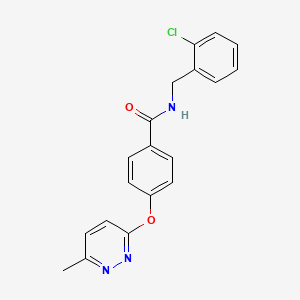
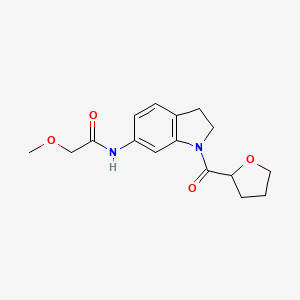
![5-Oxa-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2958338.png)
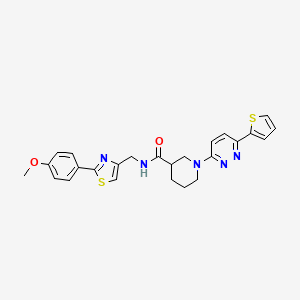
![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)
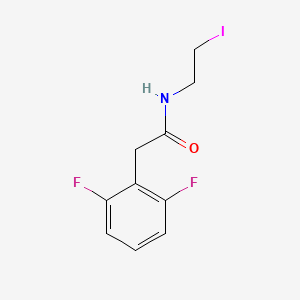
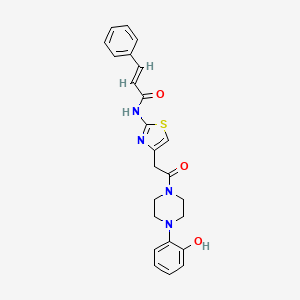
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2958348.png)
![5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2958349.png)